6-(Trifluoromethyl)phthalazin-1(2H)-one
Description
Structure
3D Structure
Properties
Molecular Formula |
C9H5F3N2O |
|---|---|
Molecular Weight |
214.14 g/mol |
IUPAC Name |
6-(trifluoromethyl)-2H-phthalazin-1-one |
InChI |
InChI=1S/C9H5F3N2O/c10-9(11,12)6-1-2-7-5(3-6)4-13-14-8(7)15/h1-4H,(H,14,15) |
InChI Key |
KIAJGOCTROHKJR-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=C1C(F)(F)F)C=NNC2=O |
Origin of Product |
United States |
Advanced Synthetic Methodologies for 6 Trifluoromethyl Phthalazin 1 2h One and Its Analogues
Retrosynthetic Approaches and Precursor Strategy Development
Retrosynthetic analysis is a cornerstone of synthetic planning, allowing for the logical disconnection of a target molecule into simpler, commercially available, or easily synthesized precursors. For 6-(trifluoromethyl)phthalazin-1(2H)-one, the primary retrosynthetic disconnections involve breaking the bonds of the heterocyclic pyridazinone ring.
Two principal disconnection strategies emerge:
C4-N3 and N2-C1 Bond Cleavage: This approach, corresponding to classical condensation methods, leads back to a hydrazine (B178648) component and a 1,2-disubstituted benzene (B151609) ring containing two carbonyl functionalities (or their synthetic equivalents). The key precursor is a derivative of 4-(trifluoromethyl)phthalic acid, such as 2-formyl-4-(trifluoromethyl)benzoic acid or 2-acetyl-4-(trifluoromethyl)benzoic acid. This strategy dictates that the trifluoromethyl group must be present on the aromatic ring of the precursor before the cyclization step.
C8a-N1 and C4-C4a Bond Cleavage: This less common approach might be envisioned in certain cycloaddition strategies but is not the typical route for this class of compounds.
Palladium-Catalyzed Coupling Approach: A more modern retrosynthetic viewpoint considers palladium-catalyzed cross-coupling and carbonylation reactions. Here, the target molecule is disconnected to reveal a halogenated trifluoromethylbenzene derivative (e.g., an ortho-halobenzyl halide or ortho-halobenzaldehyde), a hydrazine, and a source of carbon monoxide. This approach offers a convergent and often high-yielding pathway.
In all viable strategies, the precursor development hinges on securing an appropriately substituted benzene ring. The trifluoromethyl group's strong electron-withdrawing nature influences the reactivity of the precursors, which must be considered during the development of the synthetic strategy. The most common and direct strategies begin with precursors such as 4-chloro-3-(trifluoromethyl)benzoic acid or 3-methyl-4-(trifluoromethyl)aniline, which already contain the essential trifluoromethylphenyl scaffold.
Classical and Contemporary Cyclization Pathways
The construction of the phthalazinone core is the pivotal step in the synthesis. Both long-established and modern methods are employed, each with distinct advantages.
The most traditional and straightforward method for synthesizing the phthalazinone ring is through the condensation of a suitable dicarbonyl precursor with hydrazine or its derivatives. This pathway involves the formation of a hydrazone intermediate, followed by an intramolecular cyclization and dehydration to yield the final heterocyclic system.
The synthesis typically starts from a 2-aroylbenzoic acid derivative. For the target molecule, this would be a 2-acyl-4-(trifluoromethyl)benzoic acid. The reaction proceeds by heating the benzoic acid derivative with hydrazine hydrate in a suitable solvent, such as ethanol or acetic acid.
Table 1: Examples of Precursors for Classical Condensation Synthesis
| Precursor | Reagent | Product |
|---|---|---|
| 2-Formyl-4-(trifluoromethyl)benzoic acid | Hydrazine hydrate | This compound |
| 2-Acetyl-4-(trifluoromethyl)benzoic acid | Hydrazine hydrate | 4-Methyl-6-(trifluoromethyl)phthalazin-1(2H)-one |
This method is robust and often high-yielding for simple analogues. However, the synthesis of the required 2-acylbenzoic acid precursors can sometimes be multi-stepped and challenging.
Transition-metal catalysis has revolutionized the synthesis of heterocyclic compounds, and phthalazinones are no exception. researchgate.net Palladium-catalyzed reactions, in particular, provide highly efficient and versatile routes that often tolerate a wide range of functional groups. researchgate.netnih.gov
A prominent strategy involves the palladium-catalyzed carbonylative coupling of ortho-haloaryl compounds with hydrazines. pnas.org For instance, a one-pot synthesis can be achieved from 2-halomethyl benzoates, which react with paraformaldehyde (as a carbon monoxide source) and a hydrazine in the presence of a palladium catalyst. acs.orgeurekaselect.com This method avoids the need to handle toxic carbon monoxide gas directly and provides facile access to a variety of substituted phthalazinones. acs.org The palladium catalyst may play a dual role, initiating the carbonylation and acting as a Lewis acid to facilitate the final condensation step. acs.org
Another powerful palladium-catalyzed approach is the intramolecular oxidative C–H/C–H cross-coupling of N'-methylenebenzohydrazides, which proceeds via an electrophilic ortho-palladation. nih.gov
Table 2: Overview of Palladium-Catalyzed Phthalazinone Synthesis
| Starting Material | Palladium Catalyst | CO Source | Key Features |
|---|---|---|---|
| 2-Halomethyl benzoates & Hydrazine | Pd(TFA)₂ or Pd(OAc)₂ | Paraformaldehyde | One-pot, three-component reaction; avoids CO gas. acs.org |
| 2-Iodobenzyl bromide & Hydrazine | Pd(OAc)₂ | Carbon Monoxide (gas) | Cycloaminocarbonylation of bifunctional substrates. pnas.org |
| N'-Methylenebenzohydrazides | Pd(OAc)₂ with an oxidant (e.g., BQ) | Not required | Intramolecular oxidative C–H/C–H cross-coupling. nih.gov |
These contemporary methods offer significant advantages in terms of efficiency, convergence, and substrate scope, making them highly attractive for constructing libraries of phthalazinone analogues.
Post-Cyclization Functionalization and Derivatization Strategies
Creating structural diversity often relies on modifying the core heterocyclic scaffold after its initial construction. This allows for the late-stage introduction of various functional groups to modulate the compound's properties.
The introduction of a trifluoromethyl group is a key step in synthesizing the target molecule and its analogues. In the context of phthalazinone synthesis, this is overwhelmingly achieved by using starting materials that already contain the trifluoromethyl group on the benzene ring. nih.gov Direct C-H trifluoromethylation of a pre-formed phthalazinone scaffold is not a commonly reported strategy in the literature.
However, modern synthetic chemistry has developed powerful methods for the direct trifluoromethylation of heterocycles, which could theoretically be applied. nih.govacs.orgmdpi.com These methods often rely on the generation of a trifluoromethyl radical (•CF₃) from stable and easy-to-handle reagents.
Potential, though undemonstrated, strategies include:
Radical Trifluoromethylation: Using reagents like sodium triflinate (CF₃SO₂Na, Langlois' reagent) or Togni's reagents (hypervalent iodine compounds) under oxidative conditions (photoredox, chemical, or electrochemical) to generate •CF₃ radicals. nih.gov These radicals could then, in principle, attack the electron-deficient positions of the phthalazinone ring.
Nucleophilic Trifluoromethylation: Employing reagents like the Ruppert-Prakash reagent (TMSCF₃) on an activated phthalazinone derivative. nih.gov
The primary challenges for such a post-cyclization strategy would be controlling the regioselectivity on the phthalazinone ring, which has multiple C-H bonds, and overcoming the potential deactivation of the ring by the existing lactam functionality. Therefore, incorporating the CF₃ group via the precursor remains the most practical and widely used approach. nih.govnih.gov
Once the this compound core is synthesized, it can be further functionalized at several positions to generate a diverse library of analogues.
N-Alkylation/Arylation: The nitrogen atom at the 2-position (N2) of the lactam is a common site for modification. It can be readily alkylated using various alkyl halides in the presence of a base. rsc.org For instance, reaction with 1,2-dibromoethane (B42909) can introduce a bromoethyl group, which serves as a handle for further functionalization. rsc.org Michael addition to activated alkenes like ethyl acrylate is another effective method for N-functionalization.
C4-Position Functionalization: The C4 position can be functionalized, often starting from a 4-halophthalazinone derivative. For example, a 4-bromophthalazinone can undergo palladium-catalyzed amination reactions (Buchwald-Hartwig amination) to introduce a wide variety of aliphatic, aromatic, and cyclic amines.
C-H Functionalization of the Benzene Ring: Directing group-assisted C-H activation provides a powerful tool for functionalizing the benzene portion of the phthalazinone core. Rhodium(III) catalysts have been shown to promote C-H functionalization specifically at the C8 position, allowing for oxidative alkenylation, hydroarylation with alkynes, and iodination.
Table 3: Selected Post-Cyclization Modification Strategies for the Phthalazinone Core
| Position | Reaction Type | Reagents | Result |
|---|---|---|---|
| N2 | N-Alkylation | Alkyl halide (e.g., 1,2-dibromoethane), K₂CO₃ | N2-substituted phthalazinone. rsc.org |
| N2 | Michael Addition | Ethyl acrylate, K₂CO₃ | N2-propionitrile ester derivative. |
| C4 | Nucleophilic Substitution (via Halogen) | Amines, Pd catalyst | 4-Aminophthalazinone derivatives. |
| C8 | C-H Alkenylation | Olefins, Rh(III) catalyst | 8-Alkenylphthalazinone derivatives. |
These derivatization strategies are essential for exploring the structure-activity relationships of phthalazinone-based compounds in drug discovery programs.
Catalytic Systems in Synthesis of Trifluoromethylated Phthalazinones
Catalytic systems offer efficient and selective routes for the synthesis of complex molecules like trifluoromethylated phthalazinones. These methods often lead to higher yields, milder reaction conditions, and greater functional group tolerance compared to stoichiometric approaches.
Transition metals have been extensively used in the synthesis of heterocyclic compounds. Ruthenium(II) catalysts, in particular, have shown promise in the ortho-C-H functionalization of phthalazin-1(2H)-one. A notable example is the Ruthenium(II)-catalyzed directing group-assisted cross-dehydrogenative coupling (CDC) reaction between phthalazin-1(2H)-one and thiophenes. This methodology provides excellent regioselectivity and is compatible with a variety of functional groups. The proposed mechanism for this transformation involves a concerted metalation-deprotonation (CMD) pathway.
While direct examples of Ruthenium(II)-catalyzed synthesis of this compound are not prevalent in the reviewed literature, the established reactivity of the phthalazinone core suggests the feasibility of such transformations. The trifluoromethyl group can be introduced prior to the C-H activation step or, potentially, through a transition metal-catalyzed trifluoromethylation reaction on a pre-functionalized phthalazinone scaffold.
The broader field of transition metal-catalyzed synthesis of trifluoromethylated heterocycles provides a strong foundation for developing specific methods for this compound. Various transition metals, including palladium, copper, and nickel, have been successfully employed for the introduction of trifluoromethyl groups into aromatic and heteroaromatic systems. These methods often utilize trifluoromethylating agents such as CF3I, TMSCF3, or Togni's reagents.
Table 1: Examples of Transition Metal-Mediated Synthesis of Phthalazinone Analogues
| Catalyst System | Reactants | Product | Key Features |
| Ru(II) | Phthalazin-1(2H)-one, Thiophenes | ortho-Thiophenylated phthalazin-1(2H)-ones | Excellent regioselectivity, Good functional group compatibility |
Organocatalysis has emerged as a powerful tool in asymmetric synthesis, offering a metal-free alternative to traditional catalysis. In the context of phthalazinone-related structures, organocatalysis has been successfully applied to the synthesis of pyrazolo[1,2-b]phthalazine-diones. For instance, N-methylimidazole has been shown to catalyze the multicomponent reaction of aromatic aldehydes, malononitrile, and 2,3-dihydro-phthalazine-1,4-dione semanticscholar.org. This demonstrates the potential of organocatalysts to facilitate the construction of the broader phthalazinone framework.
Furthermore, an enantioselective synthesis of spiro[indoline-3,1′-pyrazolo[1,2-b]phthalazine] derivatives has been achieved through an organocatalytic three-component cascade reaction nih.gov. This reaction, catalyzed by a quinidine-derived squaramide, proceeds with high yields and excellent enantioselectivity, highlighting the power of organocatalysis in controlling stereochemistry in complex heterocyclic systems nih.gov. While not directly applied to this compound, these examples provide a strong proof-of-concept for the development of organocatalytic methods for its synthesis.
Biocatalysis, the use of enzymes to catalyze chemical reactions, offers unparalleled selectivity and operates under mild, environmentally benign conditions. While specific biocatalytic methods for the synthesis of trifluoromethylated phthalazinones have not been extensively reported, the broader field of biocatalytic trifluoromethylation is advancing. Enzymes have been engineered to catalyze the formation of carbon-fluorine bonds, and biocatalytic methods for the synthesis of chiral α-trifluoromethylated building blocks have been developed. These advancements suggest that biocatalytic approaches could be a future avenue for the stereoselective synthesis of this compound and its chiral analogues.
Green Chemistry Principles in Synthetic Route Design and Optimization
The principles of green chemistry are increasingly being integrated into synthetic organic chemistry to minimize environmental impact. This includes the use of safer solvents, energy-efficient processes, and atom-economical reactions.
The use of volatile organic solvents (VOCs) in chemical synthesis is a major environmental concern. Consequently, there is a growing interest in solvent-free reactions and the use of alternative, greener media.
Ionic liquids (ILs) have been explored as environmentally benign reaction media for the synthesis of phthalazinone-containing polymers. For example, the polycondensation of a dicarboxylic acid containing a phthalazinone moiety with various aromatic diamines has been successfully carried out in an ionic liquid, which acts as both a solvent and a catalyst core.ac.uk. The use of ILs can lead to high-yield synthesis of polymers with good thermal stability. Furthermore, the synthesis of 1H-pyrazolo[1,2-b]phthalazin-5,10-dione derivatives has been achieved in the ionic liquid 1-butyl-3-methyl imidazolium bromide, demonstrating the utility of ILs for the synthesis of related heterocyclic systems .
Deep eutectic solvents (DES) are another class of green solvents that are gaining attention in pharmaceutical synthesis encyclopedia.pubresearchgate.netsemanticscholar.org. DES are mixtures of hydrogen bond donors and acceptors that form a eutectic with a melting point lower than that of the individual components. They are often biodegradable, non-toxic, and inexpensive. While specific applications of DES in the synthesis of this compound are yet to be widely reported, their properties make them highly promising candidates for developing greener synthetic protocols for this class of compounds. The synthesis of copper phthalocyanine has been demonstrated using deep eutectic solvents, showcasing their potential in the synthesis of complex nitrogen-containing heterocycles google.com.
Microwave-assisted organic synthesis has become a popular technique for accelerating chemical reactions, often leading to higher yields and shorter reaction times compared to conventional heating methods. This energy-efficient approach has been successfully applied to the synthesis of various phthalazinone derivatives.
The synthesis of phthalimides, phthalazines, and quinazolines has been shown to be highly accelerated and efficient under microwave irradiation, highlighting the broad applicability of this technique for the synthesis of nitrogen-containing heterocycles. Studies have demonstrated that microwave-assisted synthesis of phthalazinone derivatives can be considered a green protocol, offering advantages in terms of reaction time and yield nih.gov. For instance, a more stable isomer of phthalazin-1-ol has been synthesized using a green microwave method, which also investigated the kinetic behavior of the reaction nih.gov.
Table 2: Comparison of Conventional vs. Microwave-Assisted Synthesis of Phthalazinone Derivatives
| Synthesis Method | Reaction Time | Yield | Reference |
| Conventional Heating | Several hours to days | Moderate to Good | General literature |
| Microwave Irradiation | Minutes to a few hours | Good to Excellent | nih.govnih.gov |
Stereoselective and Regioselective Synthesis of Advanced Isomers
The synthesis of specific isomers of this compound is crucial for understanding structure-activity relationships and for the development of potent and selective drugs. This requires methodologies that can control both stereoselectivity and regioselectivity.
The enantioselective synthesis of spiro[indoline-3,1′-pyrazolo[1,2-b]phthalazine] derivatives via an organocatalytic cascade reaction is a significant advancement in the stereocontrolled synthesis of complex phthalazinone-related structures nih.gov. This method provides access to optically pure compounds with high enantiomeric excess nih.gov. While this example does not directly involve this compound, it establishes a precedent for the asymmetric synthesis of related scaffolds.
The regioselective synthesis of trifluoromethylated heterocycles is another critical aspect. The synthesis of 6-trifluoromethylindolo[1,2-c]quinazolines from N-(2-iodophenyl)trifluoroacetimidoyl chlorides and indoles proceeds via a C-H bond functionalization strategy, demonstrating control over the position of the trifluoromethyl group in the final product rsc.org. Such strategies could be adapted for the regioselective synthesis of this compound by carefully choosing the starting materials and reaction conditions.
Furthermore, the enantioselective synthesis of trifluoromethyl-substituted cyclopropanes, while not directly related to phthalazinones, showcases advanced catalytic methods for the stereoselective introduction of the trifluoromethyl group organic-chemistry.orgnih.gov. These methodologies, often employing chiral rhodium catalysts, could potentially be applied to the synthesis of chiral trifluoromethylated building blocks that can then be used to construct the phthalazinone ring system.
Exploration of Chemical Reactivity and Novel Transformations of 6 Trifluoromethyl Phthalazin 1 2h One
Electrophilic and Nucleophilic Reaction Pathways
The phthalazinone core possesses multiple sites susceptible to both electrophilic and nucleophilic attack. The reactivity is significantly modulated by the -CF3 group, which deactivates the benzene (B151609) ring towards electrophilic substitution while activating it for nucleophilic aromatic substitution.
Nucleophilic Reactions: The most common nucleophilic reactions involving the phthalazinone scaffold occur at the N-2 position of the pyridazinone ring. Due to lactam-lactim tautomerism, the nitrogen atom is a soft nucleophile, readily undergoing reactions like alkylation and acylation. The presence of the electron-withdrawing -CF3 group increases the acidity of the N-H proton, facilitating its deprotonation and subsequent reaction with electrophiles.
N-Alkylation: The nitrogen at the 2-position can be alkylated using various alkyl halides in the presence of a base. ekb.eg For instance, the reaction of a phthalazinone with ethyl chloroacetate (B1199739) in the presence of anhydrous potassium carbonate proceeds via an SN2 mechanism to yield the N-alkylated product. ekb.eg This pathway is generally favored over O-alkylation. ekb.eg The reaction of phthalazinones with excess 1,2-dibromoethane (B42909) in DMF with K2CO3 as a base has been shown to produce 2-(2-bromoethyl)phthalazinones as major products. nih.govmdpi.com
Table 1: Representative N-Alkylation Reactions of Phthalazinone Derivatives
| Phthalazinone Derivative | Alkylating Agent | Base / Solvent | Product | Ref |
|---|---|---|---|---|
| Phthalazin-1(2H)-one | 1,2-dibromoethane | K2CO3 / DMF | 2-(2-Bromoethyl)phthalazin-1(2H)-one | nih.govmdpi.com |
Conversely, the position C-4 of the pyridazinone ring is susceptible to electrophilic attack under certain conditions. For example, phthalazin-1(2H)-one can be selectively brominated at the 4-position using potassium tribromide (KBr3) in an acetate (B1210297) buffer. beilstein-journals.org This 4-bromo derivative then serves as a key intermediate for introducing various nucleophiles via substitution or cross-coupling reactions. beilstein-journals.org
Functional Group Interconversions and Substituent Effects
The functional groups on the 6-(trifluoromethyl)phthalazin-1(2H)-one scaffold can be interconverted to create a library of analogues.
Transformations at N-2: As discussed, the N-2 position is readily functionalized. An N-2 acetate ester derivative, formed by alkylation with ethyl chloroacetate, can be converted into a hydrazide by reacting with hydrazine (B178648) hydrate. ekb.eg This hydrazide is a versatile intermediate for constructing further heterocyclic systems. fayoum.edu.eg
Transformations at C-4: A bromo substituent introduced at the C-4 position is a valuable handle for further modifications. Palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, can be employed to introduce a variety of aliphatic, aromatic, and cyclic amines at this position. beilstein-journals.org
Substituent Effects of the -CF3 Group: The trifluoromethyl group exerts a profound influence on the reactivity and properties of the phthalazinone molecule.
Electronic Effects: As one of the most powerful electron-withdrawing groups, the -CF3 group significantly reduces the electron density of the entire aromatic system. nih.gov This enhances the electrophilic character of the molecule, making the benzene ring more susceptible to nucleophilic attack. nih.gov It also increases the acidity of the N-H proton, making N-alkylation reactions potentially more facile.
Lipophilicity and Stability: The -CF3 group increases the lipophilicity of the molecule, which can be a desirable property in medicinal chemistry. mdpi.com The carbon-fluorine bond is exceptionally strong, imparting high metabolic and chemical stability to that portion of the molecule. mdpi.comresearchgate.net
Reaction Selectivity: The strong inductive effect of the -CF3 group can influence the regioselectivity of reactions. In electrophilic aromatic substitution, it would strongly direct to the meta positions (C-5 and C-7), while in potential nucleophilic aromatic substitution reactions, it would activate the ortho (C-5, C-7) and para (C-8) positions relative to itself.
Annulation and Ring Expansion Reactions for Fused Systems
While specific examples involving this compound are not extensively documented, the phthalazinone core is a known precursor for the synthesis of fused heterocyclic systems. These reactions often utilize functionalized derivatives.
For example, N-2 substituted phthalazinone hydrazides can be used as building blocks. Reaction of a phthalazinone acetohydrazide with reagents like ethyl acetoacetate (B1235776) can lead to the formation of pyrazolone (B3327878) rings, although sometimes acyclic intermediates are isolated first and require further cyclization conditions. fayoum.edu.eg Similarly, reaction with carbon disulfide can lead to the formation of fused oxadiazole or triazole systems depending on the subsequent reaction partners. fayoum.edu.eg
The synthesis of pyran-linked phthalazinone-pyrazole hybrids has been achieved through a one-pot, three-component reaction involving a functionalized phthalazinone, a pyrazole-carbaldehyde, and an active methylene (B1212753) compound, demonstrating the utility of the phthalazinone scaffold in building complex fused systems. nih.gov Annulation reactions involving trifluorodiazoethane with other nitrogen-containing heterocycles have been used to construct trifluoromethylated pyridazines, suggesting a potential pathway for building more complex structures from related starting materials. nih.gov
Mechanistic Investigations of Key Transformations
Detailed mechanistic studies specifically for this compound are scarce in the literature. However, the mechanisms of key transformations common to phthalazinones can be inferred from studies on related systems.
N-Alkylation: The N-alkylation of the phthalazinone ring with alkyl halides proceeds through a standard SN2 mechanism . ekb.eg In the presence of a base like potassium carbonate, the acidic N-H proton is abstracted to form a nucleophilic phthalazinone anion. This anion then attacks the electrophilic carbon of the alkyl halide, displacing the halide and forming the N-C bond. ekb.eg The preference for N-alkylation over O-alkylation is attributed to the "hard and soft acids and bases" (HSAB) principle, where the nitrogen anion is a softer nucleophile, preferring to attack the sp3-hybridized carbon of the alkyl halide.
Nucleophilic Aromatic Substitution (SNAr): While not demonstrated specifically on this molecule, the electron-deficient nature of the benzene ring, enhanced by the -CF3 group, makes it a candidate for SNAr reactions if a suitable leaving group were present on the ring. The classical SNAr mechanism involves a two-step addition-elimination process that proceeds through a high-energy, negatively charged intermediate known as a Meisenheimer complex . semanticscholar.org The stability of this intermediate is crucial and is enhanced by the presence of strong electron-withdrawing groups like -CF3, which can delocalize the negative charge. semanticscholar.org Some SNAr reactions can also proceed via a concerted mechanism, avoiding a high-energy intermediate. nih.gov
No specific kinetic data for reactions involving this compound were found in the reviewed literature. However, general principles allow for predictions.
For the SN2 N-alkylation, the reaction rate would be dependent on the concentration of both the phthalazinone anion and the alkyl halide. The rate would also be influenced by the nature of the leaving group on the alkyl halide and the steric hindrance around the reacting centers.
For a potential SNAr reaction, the kinetics would be heavily influenced by the ability of the -CF3 group to stabilize the intermediate Meisenheimer complex. The rate-determining step is typically the formation of this complex. Therefore, the strong electron-withdrawing nature of the trifluoromethyl group would be expected to significantly accelerate the rate of a hypothetical SNAr reaction compared to an unsubstituted or electron-donating group substituted phthalazinone.
Advanced Spectroscopic Characterization and Elucidation of Molecular Architecture
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational and Electronic Analysis
High-resolution NMR spectroscopy is an indispensable tool for determining the precise connectivity and electronic environment of atoms within a molecule. For 6-(Trifluoromethyl)phthalazin-1(2H)-one, a combination of one-dimensional (¹H, ¹³C, ¹⁹F) and multi-dimensional NMR experiments would provide an unambiguous assignment of all proton and carbon signals and offer insights into the influence of the trifluoromethyl group.
Multi-dimensional NMR experiments are crucial for assembling the molecular puzzle by revealing through-bond and through-space correlations between nuclei.
COSY (Correlation Spectroscopy): This experiment would identify proton-proton (¹H-¹H) coupling networks. For the aromatic portion of this compound, the protons on the trifluoromethyl-substituted ring would exhibit a distinct coupling pattern. The proton at C5 would likely appear as a doublet coupled to the proton at C7, which in turn would be a doublet of doublets, coupled to both H5 and H8. The proton at C8 would also be a doublet. The lone proton on the pyridazinone ring would appear as a singlet.
HSQC (Heteronuclear Single Quantum Coherence): This technique correlates directly bonded proton and carbon atoms (¹J-coupling). It would allow for the direct assignment of the carbon signals for C4, C5, C7, and C8 based on the previously assigned proton signals. The quaternary carbons (C4a, C6, C8a) and the carbonyl carbon (C1) would not show a correlation in this experiment.
NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close in space, irrespective of their bonding. It can be used to confirm spatial relationships, such as the proximity of the H5 proton to the trifluoromethyl group and the H8 proton to the N-H group.
Table 1: Predicted 2D NMR Correlations for this compound This table outlines the expected correlations for structural assignment. Actual chemical shifts (ppm) are dependent on experimental conditions.
| Proton Signal | Expected COSY Correlations (¹H) | Expected Key HMBC Correlations (¹³C) |
|---|---|---|
| H at C4 | None (singlet) | C1, C4a, C5 |
| H at C5 | H at C7 | C4, C6, C7, C8a |
| H at C7 | H at C5, H at C8 | C5, C6, C8a |
| H at C8 | H at C7 | C1, C4a, C5 |
Fluorine-19 NMR is a highly sensitive technique for probing the environment of fluorine atoms. acs.org Due to the three equivalent fluorine atoms in the trifluoromethyl (-CF₃) group, the ¹⁹F NMR spectrum of this compound is expected to show a single, sharp singlet. The chemical shift of this signal is highly sensitive to the electronic environment of the aromatic ring. nih.gov For trifluoromethyl groups attached to an aromatic system, the chemical shift typically appears in the range of -60 to -65 ppm relative to a CFCl₃ standard. rsc.org The precise value would provide insight into the electron-withdrawing nature of the phthalazinone core on the substituted benzene (B151609) ring.
Single-Crystal X-ray Diffraction for Solid-State Structural Insights
Single-crystal X-ray diffraction provides the most definitive and precise three-dimensional model of a molecule in the solid state. nih.gov Although a crystal structure for this compound has not been publicly reported, this technique would unambiguously determine its molecular geometry and intermolecular packing.
An X-ray crystal structure would provide precise measurements of all bond lengths, bond angles, and dihedral angles. It would be expected to show that the fused phthalazinone ring system is largely planar. The geometry around the carbon of the trifluoromethyl group would be tetrahedral. The C-F bond lengths would be expected to be in the typical range of 1.33-1.35 Å. The analysis would confirm the lactam tautomeric form of the molecule, with a distinct C=O double bond and an N-N single bond within the pyridazinone ring.
The solid-state packing of molecules is governed by intermolecular forces. The this compound molecule possesses a hydrogen bond donor (the N-H group) and a hydrogen bond acceptor (the carbonyl oxygen, C=O). Therefore, it is highly probable that the crystal structure would feature strong intermolecular N-H···O=C hydrogen bonds. These interactions typically lead to the formation of well-ordered supramolecular structures, such as centrosymmetric dimers or extended chains, which is a common feature in the crystal structures of related phthalazinone derivatives. researchgate.netfluorine1.ru Weaker interactions, such as π-π stacking between the aromatic rings and potential C-H···F or C-H···π contacts, would also be analyzed to understand the complete crystal packing architecture.
Table 2: Predicted Intermolecular Interactions in the Solid State
| Interaction Type | Donor | Acceptor | Expected Geometry |
|---|---|---|---|
| Hydrogen Bonding | N2-H | O=C1 | Likely forms dimers or chains |
| π-π Stacking | Phthalazinone Ring | Phthalazinone Ring | Offset or face-to-face stacking |
High-Resolution Mass Spectrometry for Fragmentation Pattern Analysis and Isomeric Differentiation
High-resolution mass spectrometry (HRMS) is a powerful tool for determining the exact elemental composition of a molecule and for elucidating its structure through controlled fragmentation.
For this compound (C₉H₅F₃N₂O), HRMS would provide a highly accurate mass measurement of the molecular ion (M⁺˙), confirming its elemental formula.
Analysis of the fragmentation pattern under electron impact (EI) or collision-induced dissociation (CID) provides structural information. The fragmentation of trifluoromethyl-substituted heterocycles can be complex. dtic.mil Based on the structure, several key fragmentation pathways can be predicted:
Loss of CO: A common fragmentation for cyclic ketones and lactams is the neutral loss of carbon monoxide (28 Da) from the molecular ion.
Loss of N₂: The pyridazinone ring may fragment via the loss of a stable dinitrogen molecule (28 Da).
Fragmentation of the CF₃ group: The trifluoromethyl group can fragment in several ways, including the loss of a fluorine radical (·F) or the elimination of difluorocarbene (:CF₂). The loss of difluorocarbene has been noted as a significant pathway in the mass spectra of other trifluoromethyl-substituted heterocycles. dtic.mil
Ring Cleavage: Complex rearrangements and cleavage of the bicyclic system can lead to various smaller fragment ions.
These fragmentation patterns provide a "fingerprint" that can be used to confirm the identity of the compound and differentiate it from its isomers.
Table 3: Plausible Mass Spectrometry Fragments for this compound
| m/z Value (Predicted) | Identity | Plausible Origin |
|---|---|---|
| 214.0354 | [M]⁺˙ | Molecular Ion (C₉H₅F₃N₂O) |
| 195.0325 | [M - F]⁺ | Loss of a fluorine radical |
| 186.0408 | [M - CO]⁺˙ | Loss of carbon monoxide |
| 164.0245 | [M - CF₂]⁺˙ | Loss of difluorocarbene |
Tandem Mass Spectrometry for Structural Sequencing
Tandem mass spectrometry (MS/MS) is a powerful analytical technique used to determine the structure of a compound by fragmenting a selected precursor ion and analyzing the resulting product ions. For this compound (C₉H₅F₃N₂O, Molecular Weight: 214.14 g/mol ), the protonated molecule [M+H]⁺ with an m/z of 215.05 would be the primary precursor ion in positive ion mode electrospray ionization (ESI). chemscene.com
The fragmentation of the phthalazinone core typically involves characteristic losses of small neutral molecules. The presence of the strongly electron-withdrawing trifluoromethyl (-CF₃) group on the benzene ring significantly influences the fragmentation pathway by affecting the charge distribution and bond stabilities within the precursor ion.
A plausible fragmentation pathway for [M+H]⁺ of this compound would involve initial cleavages around the hydrazide moiety. Common fragmentation patterns for phthalazine (B143731) derivatives include the loss of nitrogen (N₂), carbon monoxide (CO), and isocyanate species (HNCO). raco.cat The initial fragmentation could proceed via the loss of N₂, leading to a significant product ion. Subsequent fragmentation could involve the loss of CO. The trifluoromethyl group itself is a stable moiety but can influence the cleavage of the aromatic ring.
Table 1: Predicted Tandem Mass Spectrometry (MS/MS) Fragmentation of [M+H]⁺ Ion of this compound
| Precursor Ion (m/z) | Proposed Product Ion (m/z) | Neutral Loss | Proposed Structure of Loss/Fragment |
| 215.05 | 187.05 | CO (28.00 Da) | Loss of carbon monoxide |
| 215.05 | 186.04 | N₂H (29.01 Da) | Cleavage of the hydrazide portion |
| 215.05 | 172.04 | HNCO (43.01 Da) | Loss of isocyanic acid |
| 187.05 | 159.05 | N₂ (28.00 Da) | Loss of molecular nitrogen from the ion at m/z 187 |
| 172.04 | 145.03 | HCN (27.01 Da) | Loss of hydrogen cyanide from the ion at m/z 172 |
Note: This data is predictive and based on common fragmentation patterns of related heterocyclic compounds.
Vibrational Spectroscopy (Infrared and Raman) for Functional Group Dynamics and Molecular Fingerprinting
Infrared (IR) Spectroscopy: The IR spectrum of this compound is dominated by absorptions corresponding to its key functional groups. The lactam moiety is characterized by a strong N-H stretching vibration, typically observed in the 3300-3100 cm⁻¹ region, and a very strong carbonyl (C=O) stretching band around 1660-1680 cm⁻¹. The C=N stretching of the phthalazine ring appears in the 1620-1550 cm⁻¹ region. The trifluoromethyl group gives rise to very strong and characteristic C-F stretching absorptions, typically found in the 1350-1100 cm⁻¹ range. Aromatic C-H stretching vibrations are expected just above 3000 cm⁻¹, while aromatic C=C stretching bands appear in the 1600-1450 cm⁻¹ region.
Raman Spectroscopy: Raman spectroscopy complements IR by providing information on non-polar bonds and symmetric vibrations. nih.gov The aromatic ring vibrations, particularly the ring "breathing" modes, are often strong in the Raman spectrum. The symmetric C-F stretching of the -CF₃ group would also be Raman active. The C=O and C=N stretching vibrations are also observable, though their intensities may differ from the IR spectrum.
Table 2: Characteristic Vibrational Frequencies for this compound
| Vibrational Mode | Expected Wavenumber Range (cm⁻¹) | Technique | Description |
| N-H Stretch | 3300 - 3100 | IR | Lactam N-H group |
| Aromatic C-H Stretch | 3100 - 3000 | IR, Raman | Benzene ring C-H bonds |
| C=O Stretch | 1680 - 1660 | IR (Strong), Raman (Moderate) | Lactam carbonyl group |
| C=N Stretch | 1620 - 1550 | IR, Raman | Phthalazine ring imine bond |
| Aromatic C=C Stretch | 1600 - 1450 | IR, Raman | Benzene ring skeletal vibrations |
| C-F Stretch | 1350 - 1100 | IR (Very Strong) | Trifluoromethyl group |
Note: Wavenumber ranges are based on data from parent phthalazinone compounds and known frequencies for trifluoromethyl-substituted aromatics. niscair.res.indntb.gov.ua
Electronic Absorption and Emission Spectroscopy (UV-Vis and Fluorescence) for Electronic Structure and Photophysical Properties
Electronic spectroscopy provides insights into the electronic transitions within a molecule and its resulting photophysical properties, such as color and fluorescence.
UV-Visible (UV-Vis) Absorption: The UV-Vis absorption spectrum of this compound is expected to show characteristic bands arising from π → π* and n → π* electronic transitions within the aromatic phthalazinone chromophore. The parent phthalazin-1(2H)-one molecule exhibits absorption maxima corresponding to these transitions. niscair.res.in The introduction of the trifluoromethyl group, a strong electron-withdrawing group, is expected to cause a slight blue shift (hypsochromic shift) of the π → π* absorption bands due to the stabilization of the ground state. The solvent environment can also influence the position of these absorption maxima.
Fluorescence Spectroscopy: Many heterocyclic compounds, including phthalazinone derivatives, exhibit fluorescence upon excitation with UV light. osf.io The emission spectrum provides information about the energy difference between the first excited state and the ground state. The trifluoromethyl group can influence the fluorescence quantum yield and the emission wavelength. It often enhances photostability and can modulate the electronic properties of the excited state. nih.gov The Stokes shift, which is the difference in wavelength between the absorption maximum (λabs) and the emission maximum (λem), is an important parameter that describes the energy loss between absorption and emission.
Table 3: Predicted Photophysical Properties of this compound in a Non-polar Solvent
| Property | Predicted Value/Range | Spectroscopic Technique | Description |
| Absorption Max (λabs) | 280 - 320 nm | UV-Vis Spectroscopy | Corresponds to π → π* transitions of the aromatic system. |
| Molar Absorptivity (ε) | 10³ - 10⁴ L mol⁻¹ cm⁻¹ | UV-Vis Spectroscopy | Measure of the probability of the electronic transition. |
| Emission Max (λem) | 350 - 450 nm | Fluorescence Spectroscopy | Wavelength of maximum fluorescence intensity. |
| Stokes Shift | 50 - 100 nm | UV-Vis & Fluorescence | Energy difference between absorption and emission maxima. |
Note: These properties are predicted based on the known behavior of the phthalazinone chromophore and the typical electronic effects of a trifluoromethyl substituent.
Applications of 6 Trifluoromethyl Phthalazin 1 2h One As a Versatile Molecular Scaffold in Advanced Chemical Science
Role as a Building Block in Complex Organic Synthesis
The phthalazinone core is a foundational unit for the construction of more elaborate molecular architectures. nih.gov Its utility stems from the presence of multiple reactive sites: the lactam nitrogen (N-2), the C-4 position, and the benzene (B151609) ring, which can be functionalized to build complex systems. The 6-(trifluoromethyl) derivative retains this synthetic versatility, with the -CF3 group serving to electronically modify the reactivity of the aromatic core.
The phthalazinone scaffold is extensively used to synthesize annulated heterocyclic systems, where another ring is fused onto the core structure. researchgate.net A common strategy involves using a functionalized phthalazinone as a precursor that can undergo cyclization reactions. For example, hydrazine (B178648) derivatives of phthalazinones are key intermediates for creating fused triazole rings, leading to triazolophthalazine systems. researchgate.net
While specific examples detailing the use of 6-(trifluoromethyl)phthalazin-1(2H)-one are not extensively documented in dedicated studies, the established synthetic routes for other phthalazinone derivatives are directly applicable. The general approach involves introducing a reactive group, often at the C-4 position, which can then react with a suitable partner to form a new ring. The presence of the electron-withdrawing -CF3 group on the benzene ring can influence the reactivity of these positions, potentially affecting reaction conditions and yields.
Table 1: Examples of Fused Heterocyclic Systems Derived from the Phthalazinone Scaffold
| Starting Phthalazinone Derivative | Reagent(s) | Fused System Formed | Reference |
|---|---|---|---|
| [4-(1H-Benzimidazol-2-yl)-phthalazin-1-yl]hydrazine | Carbon Disulfide | nih.govchemscene.comnih.govTriazolo[3,4-a]phthalazine | researchgate.net |
| 1-Hydrazinophthalazine | Acylating Agents | Triazolophthalazine | researchgate.net |
Molecular probes are essential tools in chemical biology for visualizing and studying cellular processes. The phthalazinone core is an attractive scaffold for such probes due to its rigid, planar structure and potential for fluorescence. nih.gov The introduction of a trifluoromethyl group can be particularly advantageous in probe design. The -CF3 group can enhance the photophysical properties, such as the quantum yield and photostability, of a fluorescent molecule.
Furthermore, the synthetic handles on the this compound scaffold allow for the attachment of linker groups or specific recognition motifs. For instance, the N-2 position can be readily alkylated to introduce functionalities that enable conjugation to other molecules or control solubility, key aspects in the chemical design of a probe. nih.gov While the primary application lies in biology, the synthesis and characterization of these probes are rooted in complex organic chemistry.
Design of Ligands for Catalysis (e.g., Organometallic Catalysis)
In the field of organometallic catalysis, the design of ligands is crucial for controlling the activity and selectivity of a metal center. Heterocyclic compounds are widely used as ligands due to the presence of heteroatoms like nitrogen that can coordinate to metals. Phthalazinone derivatives have been shown to act as N- and O-donor ligands, forming stable coordination compounds with metal ions such as Cu(II). beilstein-journals.org
The this compound scaffold offers several features that make it an interesting candidate for ligand design. The nitrogen atoms of the pyridazinone ring can act as coordination sites. The electron-withdrawing -CF3 group can tune the electron density on these nitrogen atoms, thereby modulating the strength of the metal-ligand bond. This electronic tuning is a powerful strategy for optimizing the performance of a catalyst. By functionalizing the C-4 or N-2 positions, bidentate or polydentate ligands can be synthesized, which often form more stable and selective catalysts. For example, palladium-catalyzed C-N bond formation (Buchwald-Hartwig reaction) has been used to introduce amino groups at the C-4 position of the phthalazinone core, creating potential N,N-bidentate ligands. beilstein-journals.org
Integration into Functional Materials Research (e.g., Fluorescent Materials, Organic Semiconductors)
The development of novel organic materials for applications in electronics and photonics is a rapidly growing field. The properties of these materials are intrinsically linked to their molecular structure. Phthalazine (B143731) derivatives have been noted for their promising prospects as luminescent materials and fluorescence probes. nih.gov The extended π-conjugated system of the this compound scaffold is a prerequisite for fluorescence and semiconducting behavior.
The incorporation of fluorine atoms, particularly as a -CF3 group, is a well-established strategy in materials science to:
Tune Emission Wavelengths: The electron-withdrawing nature of the -CF3 group can lower the energy levels of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), often leading to a blue-shift in fluorescence emission.
Improve Electron Transport: For organic semiconductors, fluorination can enhance electron mobility and improve the stability of the material against oxidative degradation.
Control Molecular Packing: The size and polarity of the -CF3 group can influence how molecules arrange themselves in the solid state, which is critical for charge transport in organic thin-film transistors.
These predictable effects make this compound a highly attractive building block for synthesizing new organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and organic field-effect transistors (OFETs).
Exploration in Supramolecular Chemistry and Self-Assembly (as a recognition motif)
Supramolecular chemistry focuses on the non-covalent interactions that guide the self-assembly of molecules into larger, ordered structures. longdom.org Aromatic systems, particularly those with defined shapes and the capacity for π-π stacking, are excellent building blocks for supramolecular architectures. ru.nl The planar, rigid structure of this compound makes it an ideal candidate for participating in such interactions.
The key features that enable its use as a recognition motif include:
π-π Stacking: The aromatic core can stack with other π-systems, a fundamental interaction in the formation of columnar structures or layered materials. ru.nl
Hydrogen Bonding: The lactam N-H group and the carbonyl oxygen can act as hydrogen bond donors and acceptors, respectively, directing the assembly of molecules into specific patterns like tapes or sheets.
Dipole-Dipole Interactions: The polar lactam moiety and the -CF3 group introduce significant dipole moments, which can be used to control the orientation of molecules within a larger assembly.
By modifying the scaffold with additional recognition units (e.g., crown ethers, long alkyl chains), chemists can design complex self-assembling systems with emergent functions, such as ion channels or molecular sensors. ru.nlnih.gov The principles of molecular recognition and self-assembly are central to creating these advanced functional materials from the bottom up. longdom.orgrsc.org
Future Research Directions and Unaddressed Challenges
Development of Novel and Sustainable Synthetic Routes
While classical methods for synthesizing the phthalazinone core are well-established, often involving the condensation of a phthalic acid derivative with hydrazine (B178648), the efficient and environmentally benign synthesis of 6-(Trifluoromethyl)phthalazin-1(2H)-one remains a significant challenge. researchgate.netresearchgate.netnih.gov Future research must prioritize the development of novel synthetic strategies that are both high-yielding and sustainable.
Key areas for exploration include:
Multicomponent Reactions (MCRs): Designing one-pot MCRs that assemble the this compound scaffold from simple, readily available starting materials would represent a substantial advancement. nih.gov MCRs offer benefits such as operational simplicity, reduced waste, and high atom economy. nih.gov
Green Chemistry Approaches: A critical challenge is to replace hazardous solvents and stoichiometric reagents with greener alternatives. Research should focus on utilizing water or bio-based solvents, employing catalytic systems (e.g., organocatalysts or transition-metal catalysts), and exploring energy-efficient reaction conditions such as microwave or mechanochemical synthesis. researchgate.netrsc.org
Late-Stage Trifluoromethylation: An alternative strategy involves introducing the trifluoromethyl group onto a pre-formed phthalazinone ring. Developing selective and efficient late-stage C-H trifluoromethylation methods would provide a flexible approach to synthesizing not only the target compound but also a range of other trifluoromethylated analogs.
Table 1: Comparison of Potential Synthetic Strategies for this compound
| Strategy | Potential Advantages | Unaddressed Challenges |
|---|---|---|
| Classical Cyclocondensation | Well-understood reaction mechanism. | Often requires harsh conditions, may have moderate yields, and generates waste. |
| Multicomponent Reactions | High atom economy, operational simplicity, potential for diversity. nih.gov | Identification of suitable starting materials and catalysts for this specific target. |
| Flow Chemistry | Improved safety, scalability, and reaction control; potential for process intensification. | Requires specialized equipment and optimization of flow parameters. |
| Late-Stage C-H Functionalization | Modular approach, allows for rapid diversification of analogs. | Achieving high regioselectivity at the C6 position; potential for catalyst poisoning. |
Discovery of Unexplored Reactivity Patterns and Derivatization Potential
Future investigations should focus on:
N-2 Alkylation and Arylation: Systematic exploration of reactions at the N-2 position to introduce a wide variety of substituents (alkyl, benzyl, aryl, etc.). This is a common strategy for creating libraries of phthalazinone derivatives for biological screening. beilstein-journals.orgmdpi.com
C-4 Functionalization: The C-4 position is another critical handle for derivatization. Research into palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) to introduce aryl, amino, or other functional groups at this position is essential. beilstein-journals.orgnih.gov The electronic nature of the trifluoromethyl group may significantly impact the efficiency and outcome of these transformations compared to unsubstituted phthalazinones.
Aromatic Ring Reactivity: The trifluoromethyl group deactivates the benzene (B151609) ring towards electrophilic substitution but may activate it for nucleophilic aromatic substitution (SNAr). Probing the potential for SNAr reactions to introduce new functionalities onto the aromatic core is a promising and unaddressed area of research.
Table 2: Potential Derivatization Sites on this compound
| Position | Type of Reaction | Potential Functional Groups to Introduce | Research Goal |
|---|---|---|---|
| N-2 | Alkylation, Acylation, Arylation | Alkyl chains, (hetero)aryl rings, amides | Modulate solubility, lipophilicity, and target binding. |
| C-4 | Halogenation followed by Cross-Coupling | Phenyl, pyridyl, amino, alkyl groups | Explore structure-activity relationships for biological targets. beilstein-journals.org |
| Aromatic Ring (C-5, C-7, C-8) | Nucleophilic Aromatic Substitution (SNAr) | Amines, alkoxides, thiols | Discover novel reactivity patterns influenced by the CF₃ group. |
Advanced Computational Modeling for Predictive Chemistry and Reaction Design
Computational chemistry offers powerful tools to accelerate research by predicting molecular properties and reaction outcomes, thereby minimizing trial-and-error experimentation. researchgate.net For this compound, advanced computational modeling remains an untapped resource.
Future efforts should leverage:
Quantum Mechanical (QM) Calculations: Using Density Functional Theory (DFT) to model the electronic structure, calculate reaction energy barriers, and predict the regioselectivity of derivatization reactions. This can help rationalize the observed reactivity and guide the design of new synthetic routes.
Machine Learning (ML) for Reaction Prediction: As chemical reaction data becomes more abundant, ML models can be trained to predict the outcomes of reactions involving the phthalazinone scaffold. semanticscholar.orgarxiv.org This "predictive chemistry" approach could identify promising reaction conditions or even discover entirely new transformations. semanticscholar.org
In Silico Drug Design: For medicinal chemistry applications, molecular docking and dynamic simulations can predict how derivatives of this compound might bind to biological targets like kinases or polymerases, for which other phthalazinones have shown activity. researchgate.netresearchgate.netrsc.org This allows for the rational design of new compounds with enhanced potency and selectivity.
Integration of this compound into Emerging Fields of Chemical Research
The unique combination of the privileged phthalazinone scaffold and the metabolically robust trifluoromethyl group suggests potential applications beyond traditional medicinal chemistry. researchgate.netmdpi.com A significant challenge is to explore the utility of this compound in novel, interdisciplinary areas.
Future research could target:
Chemical Biology: Designing and synthesizing derivatives of this compound as chemical probes to study biological pathways. For instance, fluorescently tagged versions could be used to visualize interactions with specific proteins or cellular components.
Materials Science: Investigating the photophysical properties of the compound and its derivatives. The rigid, heteroaromatic core could be a building block for novel organic light-emitting diode (OLED) materials or organic semiconductors, although this remains highly speculative and requires foundational research.
Agrochemicals: Many herbicides and pesticides are nitrogen-containing heterocycles. Given that some phthalazinone derivatives have been investigated as potential herbicides, screening this compound and its analogs for activity against agricultural pests and weeds is a logical extension. nih.gov
Considerations for Scalability and Process Intensification in Academic Contexts
For any compound to be thoroughly investigated, it must be available in sufficient quantities. A major unaddressed challenge is the development of synthetic routes for this compound that are amenable to scale-up, even at the academic laboratory level (gram-scale).
Key considerations for future work include:
Transitioning from Batch to Flow Chemistry: Continuous flow synthesis offers significant advantages in terms of safety, reproducibility, and scalability. Developing a flow process for the key synthetic steps could provide a reliable and efficient supply of the compound.
Process Optimization: Applying Design of Experiment (DoE) methodologies to systematically optimize reaction parameters (temperature, concentration, catalyst loading) for yield and purity. This is crucial for moving beyond initial discovery syntheses.
Purification Strategies: Moving away from reliance on column chromatography, which is often a bottleneck in scaling up. Developing robust crystallization or extraction-based purification protocols is essential for preparing larger quantities of the material efficiently.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
